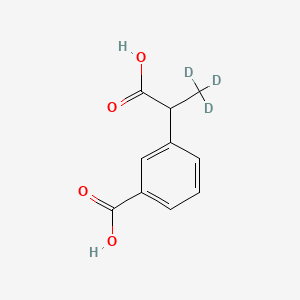
Hydroxy Nefazodone-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Nefazodone-d6 Hydrochloride is a deuterated form of Hydroxy Nefazodone, a derivative of the antidepressant Nefazodone. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterium labeling (d6) is used to trace the compound in various biological and chemical processes, providing valuable insights into its behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Nefazodone-d6 Hydrochloride involves several steps, starting with the preparation of the deuterated intermediate compounds. One common method involves the reaction of semicarbazide dihydrochloride with triethyl orthopropionate in the presence of trimethylsilyl chloride and hydrochloric acid . This process yields the deuterated form of Nefazodone, which is then further reacted to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
化学反応の分析
Types of Reactions
Hydroxy Nefazodone-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different deuterated analogs.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield deuterated ketones, while reduction can produce various deuterated alcohols.
科学的研究の応用
Hydroxy Nefazodone-d6 Hydrochloride is widely used in scientific research due to its unique properties:
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of Nefazodone and its metabolites.
Biochemistry: The compound is employed in tracing metabolic pathways and understanding enzyme interactions.
Medicine: Research on its effects and interactions helps in developing new antidepressant therapies.
Industry: It is used in the development of new chemical processes and the synthesis of deuterated drugs.
作用機序
Hydroxy Nefazodone-d6 Hydrochloride exerts its effects by interacting with the serotonergic system. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits pre-synaptic serotonin reuptake . This dual action helps in modulating serotonin levels in the brain, which is crucial for its antidepressant effects. The deuterium labeling allows researchers to trace its interactions and understand its mechanism of action in detail.
類似化合物との比較
Similar Compounds
Nefazodone: The parent compound, used as an antidepressant.
Trazodone: Another antidepressant with a similar structure but different pharmacological profile.
Deuterated Nefazodone: Similar to Hydroxy Nefazodone-d6 Hydrochloride but without the hydroxy group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in research studies. This makes it a valuable tool in understanding the pharmacokinetics and pharmacodynamics of Nefazodone and its derivatives.
特性
CAS番号 |
1330260-82-6 |
|---|---|
分子式 |
C25H33Cl2N5O3 |
分子量 |
528.508 |
IUPAC名 |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C25H32ClN5O3.ClH/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22;/h2-5,7-10,19-20,32H,6,11-18H2,1H3;1H/i6D2,11D2,12D2; |
InChIキー |
SOIINUSEPKIUJO-QHTXBSPRSA-N |
SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O.Cl |
同義語 |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl-d6]-2,4-dihydro-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one Hydrochloride; OH-NEF-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)



![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)
